[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine
Overview
Description
1-(Ethyl-1H-pyrrol-2-yl)methyl](methyl)amine, also known as EPMMA, is a synthetic organic compound that has a wide range of uses in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and applications, as it can be synthesized in a variety of ways and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization of Derivatives
(1-ethyl-1H-pyrrol-2-yl)methylamine and its derivatives have been a focal point in the synthesis and characterization of new compounds. Researchers synthesized various derivatives, such as armed pyrazoles and other pyrrole derivatives, and analyzed their structures using techniques like FT-IR, UV–visible, proton NMR spectroscopy, and X-ray crystallography. The geometrical parameters and theoretical physical and chemical properties of these compounds were studied in depth, providing a comprehensive understanding of their characteristics (Titi et al., 2020), (Anderson & Liu, 2000).
Applications in Organic Synthesis
The compound and its related structures have been used as intermediates in various organic synthesis processes. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic, showcasing its significance in synthesizing medically important compounds (Fleck et al., 2003).
Molecular Spectroscopy and Structure Analysis
Studies have delved into understanding the molecular structure and fragmentation patterns of related compounds using techniques like electron impact mass spectrometry and chemical ionization. These studies are crucial for understanding the molecular behavior and stability of these compounds under different conditions (Klyba et al., 2013).
Exploration in Supramolecular Chemistry
Researchers have explored the potential of pyrrole derivatives in supramolecular chemistry. Studies have revealed novel supramolecular synthons and structures, showcasing the versatility of these compounds in forming complex molecular assemblies (Yin & Li, 2006).
Biomass Conversion and Chemical Synthesis
These compounds have also found applications in biomass conversion and the chemical synthesis of various derivatives. For example, the reductive amination of ethyl levulinate with amines demonstrated the potential of these compounds in generating N-substituted-5-methyl-2-piyrrolidones, highlighting their role in the development of sustainable chemical processes (Vidal et al., 2015).
The research applications of (1-ethyl-1H-pyrrol-2-yl)methylamine and its derivatives are vast and span various fields, including organic synthesis, molecular structure analysis, and supramolecular chemistry. Each study contributes to a better understanding of the compound's properties and potential applications.
Future Directions
properties
IUPAC Name |
1-(1-ethylpyrrol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-3-10-6-4-5-8(10)7-9-2/h4-6,9H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLOQRCPVSDJEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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